molecular formula C10H12ClN3 B1521232 1-benzyl-1H-pyrazol-3-amine hydrochloride CAS No. 1181458-27-4

1-benzyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1521232
CAS No.: 1181458-27-4
M. Wt: 209.67 g/mol
InChI Key: YTMZIFXCKOHKAE-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C10H11N3Cl and a molecular weight of 173.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazol-3-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with hydrazine hydrate in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as recrystallization or chromatography, is employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrazol-3-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable in further research and industrial applications.

Scientific Research Applications

1-Benzyl-1H-pyrazol-3-amine hydrochloride has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a tool to study enzyme inhibition and protein interactions. In medicine, it has shown potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-benzyl-1H-pyrazol-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-Benzyl-1H-pyrazol-3-amine hydrochloride is similar to other pyrazole derivatives, such as 1-benzyl-1H-pyrazol-4-amine hydrochloride and 1-methyl-1H-pyrazol-3-amine hydrochloride. it is unique in its structure and properties, which contribute to its distinct applications and effects. The comparison with these similar compounds highlights the importance of structural variations in determining the compound's behavior and utility.

Properties

IUPAC Name

1-benzylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMZIFXCKOHKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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